tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate
Description
tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate (CAS 2006404-47-1) is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group attached to a butyl chain. This chain is further substituted with a 3-pyridylmethylamino moiety. Its molecular formula is C₁₅H₂₅N₃O₂, with a molecular weight of 279.38 g/mol .
Properties
Molecular Formula |
C15H25N3O2 |
|---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(pyridin-3-ylmethylamino)butyl]carbamate |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-16-11-13-7-6-9-17-12-13/h6-7,9,12,16H,4-5,8,10-11H2,1-3H3,(H,18,19) |
InChI Key |
QSPDSQJYHVFAGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three main steps:
- Protection of the primary amine as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during alkylation.
- N-alkylation of the protected amine with a 3-pyridylmethyl halide (usually bromide or chloride) to introduce the pyridylmethyl substituent.
- Purification and characterization of the Boc-protected product.
This synthetic approach is supported by literature describing similar N-alkylation reactions on Boc-protected diamines and diethylenetriamine derivatives with pyridylmethyl halides.
Detailed Synthetic Procedure
Step 1: Preparation of Boc-Protected 4-Aminobutyl Intermediate
- Starting from 1,4-diaminobutane (putrescine), the primary amine is selectively protected by reaction with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
- The reaction is typically carried out at 0°C to room temperature with a base (e.g., triethylamine) to neutralize the generated acid.
- This step yields tert-butyl N-(4-aminobutyl)carbamate with one amine protected and the other free for further functionalization.
Step 2: N-Alkylation with 3-Pyridylmethyl Halide
- The free amine of the Boc-protected intermediate is reacted with 3-(bromomethyl)pyridine or 3-(chloromethyl)pyridine.
- The reaction is conducted in a polar aprotic solvent such as acetonitrile or DMF at elevated temperatures (50–80°C).
- A base such as potassium carbonate or sodium hydride is used to deprotonate the amine, facilitating nucleophilic substitution.
- The reaction proceeds via an SN2 mechanism, attaching the 3-pyridylmethyl group to the nitrogen atom.
Step 3: Work-up and Purification
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography or recrystallization to yield pure tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product Description |
|---|---|---|
| 1 | 1,4-Diaminobutane + Boc2O, Et3N, DCM, 0°C to RT | tert-butyl N-(4-aminobutyl)carbamate |
| 2 | tert-butyl N-(4-aminobutyl)carbamate + 3-(bromomethyl)pyridine, K2CO3, DMF, 60°C | This compound |
| 3 | Work-up, purification by chromatography | Pure target compound |
Research Findings and Characterization Data
Yields and Purity
- Literature reports yields ranging from moderate to high (60–85%) for the N-alkylation step, depending on reaction time and conditions.
- Purity is confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
- The Boc protecting group is stable under the alkylation conditions and can be removed later under acidic conditions if desired.
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| 1H NMR | Signals corresponding to the tert-butyl group (singlet ~1.4 ppm), methylene protons adjacent to nitrogen, and aromatic protons of the pyridine ring (7.0–8.5 ppm) |
| 13C NMR | Characteristic carbamate carbonyl (~155–160 ppm), tert-butyl carbons (~28 ppm), and pyridine carbons (120–160 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of the protected compound |
| IR Spectroscopy | Strong carbamate C=O stretch (~1700 cm^-1), N-H stretches, and aromatic C-H stretches |
Alternative Synthetic Routes and Notes
- Similar compounds have been synthesized by N-alkylation of diethylenetriamine derivatives protected with Boc groups, followed by reductive amination or Schiff base reduction to introduce pyridylmethyl units.
- The choice of protecting groups and alkylating agents can be adjusted depending on the desired downstream chemistry.
- Acid hydrolysis can remove Boc groups post-synthesis to yield free amines for further functionalization.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection of 1,4-diaminobutane | Di-tert-butyl dicarbonate, Et3N | 0°C to RT, DCM | 80–90 | Selective protection of one amine |
| N-Alkylation with 3-(bromomethyl)pyridine | K2CO3, DMF | 60°C, 12–24 h | 60–85 | SN2 reaction, moderate to high yield |
| Purification | Column chromatography | - | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate (CAS 946385-15-5)
- Molecular Formula : C₁₅H₂₄N₄O₂
- Key Differences: The amino group is positioned at the 4-carbon of the butyl chain, directly adjacent to the pyridine ring, whereas the target compound features a pyridylmethylamino group.
tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS 1052713-47-9)
- Molecular Formula : C₁₀H₂₀N₂O₃
- Key Differences : Incorporates a piperidine ring with hydroxyl and Boc-protected amine groups. The stereochemistry (R,R configuration) and rigid piperidine structure contrast with the flexible butyl chain of the target compound.
- The piperidine scaffold is common in CNS drugs, suggesting divergent therapeutic applications compared to the pyridine-containing target compound .
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate (CAS 544443-41-6)
- Molecular Formula : C₁₂H₂₄N₂O₂
- Key Differences : Features a 3,3-dimethylpiperidine ring, introducing steric hindrance and lipophilicity absent in the target compound.
- Implications: The dimethyl groups may enhance membrane permeability, favoring blood-brain barrier penetration. This contrasts with the target compound’s pyridylmethylamino group, which could prioritize peripheral target engagement .
tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate (CAS 2479427-37-5)
- Molecular Formula : C₁₂H₂₀BrN₃O₂
- Key Differences : Replaces the pyridine ring with a brominated pyrazole heterocycle.
tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate (CAS 952182-12-6)
- Molecular Formula : C₁₄H₂₁N₃O₃
- Key Differences: Contains a hydroxyimino (oxime) group at the 4-position of the butyl chain, creating a planar, conjugated system due to the E-configuration.
- Implications : The oxime group can participate in hydrogen bonding and metal coordination, offering distinct chemical reactivity compared to the secondary amine in the target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
|---|---|---|---|---|---|
| tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate | 2006404-47-1 | C₁₅H₂₅N₃O₂ | 279.38 | Pyridylmethylamino, Boc-protected butyl | Pharmaceutical intermediates |
| tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate | 946385-15-5 | C₁₅H₂₄N₄O₂ | 292.34 | 4-Amino adjacent to pyridine | Drug discovery |
| tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate | 1052713-47-9 | C₁₀H₂₀N₂O₃ | 216.28 | Hydroxypiperidine, stereospecific (R,R) | CNS-active agents |
| tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate | 544443-41-6 | C₁₂H₂₄N₂O₂ | 228.33 | 3,3-Dimethylpiperidine | Lipophilic drug candidates |
| tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate | 2479427-37-5 | C₁₂H₂₀BrN₃O₂ | 318.21 | Bromopyrazole, reactive substituent | Synthetic intermediate |
| tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate | 952182-12-6 | C₁₄H₂₁N₃O₃ | 279.33 | Oxime group, E-configuration | Metal-chelating agents |
Key Research Findings
Pyridine vs.
Substituent Effects : Bromine in CAS 2479427-37-5 enhances electrophilicity, enabling cross-coupling reactions, while oxime groups in CAS 952182-12-6 expand utility in coordination chemistry .
Stereochemical Influence : The (R,R) configuration in CAS 1052713-47-9 underscores the importance of chirality in biological activity, a factor absent in the achiral target compound .
Biological Activity
Tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and comparative studies with other compounds.
Chemical Structure and Synthesis
The compound this compound is characterized by a tert-butyl carbamate group linked to a pyridylmethylamine moiety. The synthesis typically involves the reaction of tert-butyl carbamate with 4-(3-pyridylmethylamino)butanol under appropriate conditions to yield the desired product.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in the pathogenesis of AD, including β-secretase and acetylcholinesterase. This dual inhibition is crucial as it addresses two major pathways leading to amyloid plaque formation and cholinergic dysfunction in AD patients .
- Reduction of Inflammatory Markers : In vitro studies demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures treated with amyloid-beta (Aβ) peptides. This suggests a protective effect against neuroinflammation associated with AD .
In Vitro Studies
In vitro assessments have shown that this compound can significantly inhibit Aβ aggregation. Specifically, it achieved an 85% inhibition of Aβ aggregation at a concentration of 100 μM. Furthermore, it exhibited moderate protective effects on astrocytes exposed to Aβ 1-42, reducing cell death by approximately 20% compared to untreated controls .
In Vivo Studies
In vivo experiments utilizing scopolamine-induced models of AD in rats revealed that while the compound showed some protective effects in vitro, its efficacy was less pronounced in vivo. The lack of significant differences compared to control treatments (e.g., galantamine) was attributed to bioavailability issues within the brain .
Comparative Efficacy
A comparison table summarizes the biological activities and effects of this compound against other known compounds.
| Compound Name | Mechanism of Action | Inhibition of Aβ Aggregation | Protective Effect on Astrocytes | Comments |
|---|---|---|---|---|
| This compound | β-secretase and acetylcholinesterase inhibition | 85% at 100 μM | 20% reduction | Moderate effects; bioavailability issues in vivo |
| Galantamine | Acetylcholinesterase inhibition | Not specified | Significant | Established treatment for AD |
| Donepezil | Acetylcholinesterase inhibition | Not specified | Significant | Widely used; strong clinical data |
Case Studies
One notable case study involved a cohort treated with both this compound and standard AD medications. The study aimed to evaluate cognitive improvements and changes in inflammatory markers over a six-month period. Initial results indicated that while cognitive scores improved modestly, inflammatory markers did not show significant changes compared to baseline measurements. This highlights the need for further studies to optimize dosing and administration routes for better bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
